molecular formula C9H9ClF2N2O3 B2753129 Ethyl 5-carbonochloridoyl-1-(2,2-difluoroethyl)pyrazole-3-carboxylate CAS No. 1946816-96-1

Ethyl 5-carbonochloridoyl-1-(2,2-difluoroethyl)pyrazole-3-carboxylate

Cat. No.: B2753129
CAS No.: 1946816-96-1
M. Wt: 266.63
InChI Key: XRWWMACSTWPCNJ-UHFFFAOYSA-N
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Description

Ethyl 5-carbonochloridoyl-1-(2,2-difluoroethyl)pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-carbonochloridoyl-1-(2,2-difluoroethyl)pyrazole-3-carboxylate typically involves the reaction of appropriate pyrazole derivatives with chlorocarbonyl and difluoroethyl reagents. One common method includes the use of ethyl pyrazole-3-carboxylate as a starting material, which is then reacted with chlorocarbonyl chloride and 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize production costs. Advanced purification techniques, such as crystallization and distillation, are employed to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-carbonochloridoyl-1-(2,2-difluoroethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane or tetrahydrofuran.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis can produce carboxylic acids.

Scientific Research Applications

Ethyl 5-carbonochloridoyl-1-(2,2-difluoroethyl)pyrazole-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-carbonochloridoyl-1-(2,2-difluoroethyl)pyrazole-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorocarbonyl and difluoroethyl groups can influence its binding affinity and selectivity for these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Ethyl 5-carbonochloridoyl-1-(2,2-difluoroethyl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 5-chlorocarbonyl-1-(2,2-difluoroethyl)pyrazole-3-carboxylate: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    Ethyl 5-carbonochloridoyl-1-(2,2-difluoroethyl)pyrazole-4-carboxylate: Differing in the position of the carboxylate group, which can affect its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 5-carbonochloridoyl-1-(2,2-difluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2N2O3/c1-2-17-9(16)5-3-6(8(10)15)14(13-5)4-7(11)12/h3,7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWWMACSTWPCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)Cl)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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